Cas no 110796-49-1 (2-4-(carboxymethyl)oxan-4-ylacetic acid)
2-4-(carboxymethyl)oxan-4-ylacetic acid Chemical and Physical Properties
Names and Identifiers
-
- 4H-Pyran-4,4-diacetic acid, tetrahydro-
- 2-4-(carboxymethyl)oxan-4-ylacetic acid
- (4-carboxymethyl-tetrahydro-pyran-4-yl)-acetic acid
- Z1508996826
- InChI=1/C9H14O5/c10-7(11)5-9(6-8(12)13)1-3-14-4-2-9/h1-6H2,(H,10,11)(H,12,13)
- 2-[4-(carboxymethyl)oxan-4-yl]aceticacid
- 110796-49-1
- 2-[4-(carboxymethyl)oxan-4-yl]acetic acid
- EN300-299258
- KEA79649
- HEPKTNRDGHRNEB-UHFFFAOYSA-
-
- MDL: MFCD24490222
- Inchi: 1S/C9H14O5/c10-7(11)5-9(6-8(12)13)1-3-14-4-2-9/h1-6H2,(H,10,11)(H,12,13)
- InChI Key: HEPKTNRDGHRNEB-UHFFFAOYSA-N
- SMILES: C1OCCC(CC(O)=O)(CC(O)=O)C1
Computed Properties
- Exact Mass: 202.08412354Da
- Monoisotopic Mass: 202.08412354Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 83.8Ų
2-4-(carboxymethyl)oxan-4-ylacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-299258-0.05g |
2-[4-(carboxymethyl)oxan-4-yl]acetic acid |
110796-49-1 | 95.0% | 0.05g |
$197.0 | 2025-03-19 | |
| Enamine | EN300-299258-0.1g |
2-[4-(carboxymethyl)oxan-4-yl]acetic acid |
110796-49-1 | 95.0% | 0.1g |
$293.0 | 2025-03-19 | |
| Enamine | EN300-299258-0.25g |
2-[4-(carboxymethyl)oxan-4-yl]acetic acid |
110796-49-1 | 95.0% | 0.25g |
$418.0 | 2025-03-19 | |
| Enamine | EN300-299258-0.5g |
2-[4-(carboxymethyl)oxan-4-yl]acetic acid |
110796-49-1 | 95.0% | 0.5g |
$656.0 | 2025-03-19 | |
| Enamine | EN300-299258-1.0g |
2-[4-(carboxymethyl)oxan-4-yl]acetic acid |
110796-49-1 | 95.0% | 1.0g |
$842.0 | 2025-03-19 | |
| Enamine | EN300-299258-2.5g |
2-[4-(carboxymethyl)oxan-4-yl]acetic acid |
110796-49-1 | 95.0% | 2.5g |
$1650.0 | 2025-03-19 | |
| Enamine | EN300-299258-5.0g |
2-[4-(carboxymethyl)oxan-4-yl]acetic acid |
110796-49-1 | 95.0% | 5.0g |
$2443.0 | 2025-03-19 | |
| Enamine | EN300-299258-10.0g |
2-[4-(carboxymethyl)oxan-4-yl]acetic acid |
110796-49-1 | 95.0% | 10.0g |
$3622.0 | 2025-03-19 | |
| Enamine | EN300-299258-1g |
2-[4-(carboxymethyl)oxan-4-yl]acetic acid |
110796-49-1 | 95% | 1g |
$842.0 | 2023-09-06 | |
| Enamine | EN300-299258-5g |
2-[4-(carboxymethyl)oxan-4-yl]acetic acid |
110796-49-1 | 95% | 5g |
$2443.0 | 2023-09-06 |
2-4-(carboxymethyl)oxan-4-ylacetic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-4-(carboxymethyl)oxan-4-ylacetic acid
Comprehensive Guide to 2-4-(carboxymethyl)oxan-4-ylacetic acid (CAS No. 110796-49-1): Properties, Applications, and Market Insights
2-4-(carboxymethyl)oxan-4-ylacetic acid (CAS No. 110796-49-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This carboxylic acid derivative features a tetrahydropyran ring substituted with carboxymethyl groups, making it a versatile intermediate in synthetic chemistry. Researchers and industry professionals often search for "2-4-(carboxymethyl)oxan-4-ylacetic acid uses" or "CAS 110796-49-1 supplier," reflecting its growing demand in niche applications.
The compound's molecular structure combines a tetrahydropyran (oxane) ring with two acetic acid side chains, which contribute to its solubility in polar solvents like water and ethanol. This property is critical for its applications in drug formulation and bioconjugation chemistry. Recent studies highlight its role as a linker molecule in antibody-drug conjugates (ADCs), a hot topic in oncology research. Searches for "ADC linker chemistry" or "carboxymethyl tetrahydropyran derivatives" often lead to discussions about this compound.
In pharmaceutical development, 2-4-(carboxymethyl)oxan-4-ylacetic acid serves as a building block for prodrugs and targeted therapies. Its carboxyl groups enable facile conjugation with amines or alcohols via amide/ester bond formation, a process frequently queried as "carboxylic acid activation methods." The compound's stability under physiological conditions makes it suitable for controlled-release formulations, aligning with trending searches like "sustained drug delivery excipients."
From a synthetic perspective, the preparation of CAS 110796-49-1 typically involves ring-opening reactions of glycidyl ethers followed by carboxylation. This methodology is often compared to greener alternatives, reflecting the industry's focus on "sustainable chemical synthesis." Analytical techniques such as HPLC and NMR (common search terms) are essential for quality control, given the compound's use in high-value applications.
The market for 2-4-(carboxymethyl)oxan-4-ylacetic acid is expanding due to rising demand in biopharmaceuticals and material science. Suppliers emphasize its ≥98% purity (a key search filter) for research-grade applications. Regulatory-compliant documentation, including Certificate of Analysis (CoA) and Material Safety Data Sheets (MSDS), addresses frequent queries about "CAS 110796-49-1 safety data."
Emerging applications include its use in smart materials and biodegradable polymers, topics trending under "green chemistry innovations." The compound's dual carboxyl functionality allows crosslinking in hydrogels, relevant to searches like "pH-responsive biomaterials." These developments position 110796-49-1 as a compound bridging traditional organic chemistry with cutting-edge technologies.
Storage recommendations for 2-4-(carboxymethyl)oxan-4-ylacetic acid typically suggest anhydrous conditions at 2-8°C, a detail frequently sought under "chemical storage best practices." Its shelf life and compatibility with common lyophilization processes (another hot topic) make it practical for industrial scale-up.
In summary, CAS 110796-49-1 represents a convergence of synthetic utility and modern application needs. Its relevance to drug delivery systems, biomaterials, and sustainable chemistry ensures continued interest, as reflected in search trends and patent filings. Future research may explore its stereochemical variants or metal-chelating properties, potential areas for innovation in this space.
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